
(1S)-1-(2-Ethylphenyl)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-(2-Ethylphenyl)ethane-1,2-diamine is an organic compound characterized by the presence of an ethyl group attached to a phenyl ring, which is further connected to an ethane-1,2-diamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(2-Ethylphenyl)ethane-1,2-diamine typically involves the following steps:
Starting Material: The synthesis begins with the selection of a suitable starting material, such as 2-ethylbenzaldehyde.
Reductive Amination: The key step in the synthesis is the reductive amination of 2-ethylbenzaldehyde with ethylenediamine. This reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(2-Ethylphenyl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the ethane-1,2-diamine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include imines, amides, secondary amines, tertiary amines, and various substituted derivatives.
Scientific Research Applications
(1S)-1-(2-Ethylphenyl)ethane-1,2-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S)-1-(2-Ethylphenyl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (1S)-1-(2-ethoxy-5-ethylphenyl)ethane-1,2-diamine
- N’,N’-diethyl-N-[(4-ethylphenyl)methyl]ethane-1,2-diamine
Uniqueness
(1S)-1-(2-Ethylphenyl)ethane-1,2-diamine is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H16N2 |
|---|---|
Molecular Weight |
164.25 g/mol |
IUPAC Name |
(1S)-1-(2-ethylphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C10H16N2/c1-2-8-5-3-4-6-9(8)10(12)7-11/h3-6,10H,2,7,11-12H2,1H3/t10-/m1/s1 |
InChI Key |
QSTKZVRUCDJPPN-SNVBAGLBSA-N |
Isomeric SMILES |
CCC1=CC=CC=C1[C@@H](CN)N |
Canonical SMILES |
CCC1=CC=CC=C1C(CN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




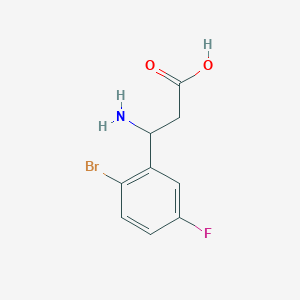
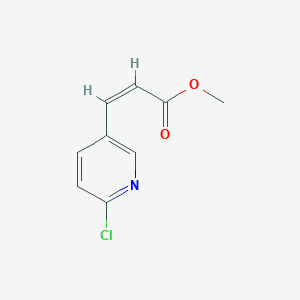
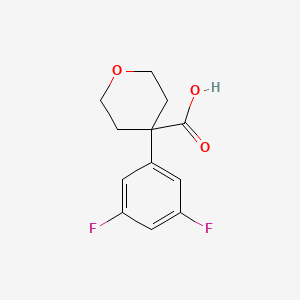

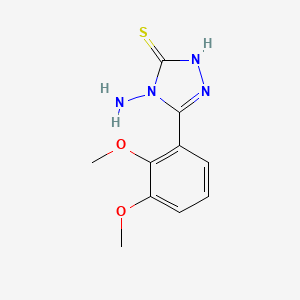
![3-Methylthieno[3,2-c]pyridine-4-carboxylicacid](/img/structure/B13034864.png)
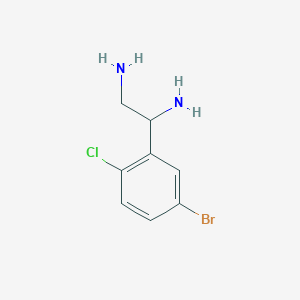
![Methyl 6-iodopyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B13034870.png)

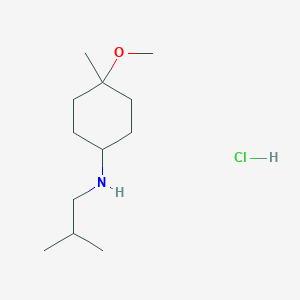
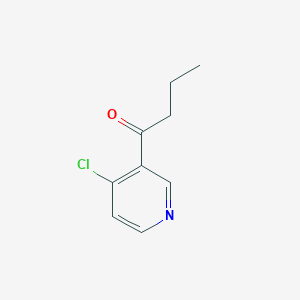
![7-Bromo-3-ethylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13034917.png)
